molecular formula C25H32Cl2N6O2 B011318 Phe-Arg beta-naphthylamide dihydrochloride CAS No. 100929-99-5

Phe-Arg beta-naphthylamide dihydrochloride

Cat. No.: B011318
CAS No.: 100929-99-5
M. Wt: 519.5 g/mol
InChI Key: MRUMOHLDHMZGMS-IXOXMDGESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Arg beta-naphthylamide dihydrochloride involves the coupling of phenylalanine and arginine residues with beta-naphthylamide. The reaction typically requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the peptide bond . The reaction is carried out under mild conditions to preserve the integrity of the amino acid residues.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Comparison with Similar Compounds

Phe-Arg beta-naphthylamide dihydrochloride is unique in its ability to inhibit a broad spectrum of bacterial efflux pumps. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and targets, highlighting the versatility and uniqueness of this compound .

Biological Activity

Phe-Arg beta-naphthylamide dihydrochloride (PAβN) is a peptidomimetic compound recognized primarily for its role as an efflux pump inhibitor (EPI) in Gram-negative bacteria. Its biological activity is significant in combating antibiotic resistance, particularly in pathogens such as Pseudomonas aeruginosa. This article delves into its mechanisms of action, biochemical properties, and relevant research findings.

PAβN targets the major multidrug resistance efflux transporters in Gram-negative bacteria. By inhibiting these efflux pumps, PAβN reduces the bacteria's ability to expel antibiotics, thereby increasing their susceptibility to these drugs. The primary mechanisms include:

  • Inhibition of Efflux Pumps : PAβN binds to the efflux pump proteins, disrupting their function and leading to increased intracellular concentrations of various antibiotics.
  • Permeabilization of Outer Membrane : Studies indicate that PAβN can permeabilize the outer membrane of bacteria, facilitating the uptake of other antimicrobial agents .

PAβN exhibits several important biochemical characteristics:

  • Solubility : Highly soluble in water (50 mg/ml), which suggests good absorption and distribution within biological systems .
  • Substrate for Dipeptidyl Aminopeptidase I : It serves as a substrate for cathepsin C, indicating its interaction with various proteases .

1. Efficacy Against Pseudomonas aeruginosa

A study demonstrated that PAβN significantly reduced the minimal inhibitory concentrations (MICs) of β-lactam antibiotics against Pseudomonas aeruginosa. This effect was attributed not only to efflux inhibition but also to a reduction in the levels of AmpC β-lactamase, an enzyme that inactivates β-lactams .

AntibioticMIC without PAβNMIC with PAβN
Imipenem32 µg/ml4 µg/ml
Meropenem16 µg/ml2 µg/ml

2. Resistance Mechanisms in Brevundimonas diminuta

Research involving Brevundimonas diminuta infections in cancer patients highlighted the role of PAβN in overcoming fluoroquinolone resistance. The study found that PAβN could sensitize resistant strains to treatment, showcasing its potential utility in clinical settings .

3. Interaction with Lipopolysaccharides

PAβN's affinity for lipopolysaccharides (LPS) enhances its accumulation within bacterial cells. This property was shown to increase the uptake of other compounds when combined with PAβN treatment, further supporting its role as an EPI .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUMOHLDHMZGMS-IXOXMDGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-99-5
Record name 100929-99-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phe-Arg beta-naphthylamide dihydrochloride
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Customer
Q & A

Q1: What is the role of Phe-Arg beta-naphthylamide dihydrochloride in studying macrolide resistance?

A1: this compound is utilized as an efflux pump inhibitor in the study. The research focuses on characterizing a novel macrolide efflux gene, mef(B), found in Escherichia coli isolates. The researchers cloned the mef(B) gene and observed that it conferred resistance to erythromycin and azithromycin. The resistance conferred by mef(B) could be partially inhibited by this compound, suggesting that the mef(B) gene product likely functions as an efflux pump []. This information helps understand the resistance mechanism employed by mef(B).

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